S,S-Di(pyridin-2-yl) carbonodithioate S,S-Di(pyridin-2-yl) carbonodithioate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13784351
InChI: InChI=1S/C11H8N2OS2/c14-11(15-9-5-1-3-7-12-9)16-10-6-2-4-8-13-10/h1-8H
SMILES: C1=CC=NC(=C1)SC(=O)SC2=CC=CC=N2
Molecular Formula: C11H8N2OS2
Molecular Weight: 248.3 g/mol

S,S-Di(pyridin-2-yl) carbonodithioate

CAS No.:

Cat. No.: VC13784351

Molecular Formula: C11H8N2OS2

Molecular Weight: 248.3 g/mol

* For research use only. Not for human or veterinary use.

S,S-Di(pyridin-2-yl) carbonodithioate -

Specification

Molecular Formula C11H8N2OS2
Molecular Weight 248.3 g/mol
IUPAC Name bis(pyridin-2-ylsulfanyl)methanone
Standard InChI InChI=1S/C11H8N2OS2/c14-11(15-9-5-1-3-7-12-9)16-10-6-2-4-8-13-10/h1-8H
Standard InChI Key BMMLAAKESBFUOH-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)SC(=O)SC2=CC=CC=N2
Canonical SMILES C1=CC=NC(=C1)SC(=O)SC2=CC=CC=N2

Introduction

Structural and Physicochemical Properties

DPDTC belongs to the class of dithiocarbonates, featuring a central carbonyl group flanked by two pyridin-2-ylthio moieties. Its IUPAC name, bis(pyridin-2-ylsulfanyl)methanone, reflects this architecture. The compound crystallizes as a yellow solid with a melting point of 38–40 °C . Key spectroscopic data include:

Table 1: Spectroscopic Characterization of DPDTC

TechniqueData
1H^1\text{H} NMR (400 MHz, CDCl3_3)δ 8.63 (d, J = 4.9 Hz, 2H), 7.79–7.66 (m, 4H), 7.34–7.31 (m, 2H)
13C^{13}\text{C} NMR (126 MHz, CDCl3_3)δ 185.6 (C=O), 150.6, 137.7, 130.6, 124.3
IR (film)3046, 1712 (C=O), 1656, 1572, 1420, 1083 cm1^{-1}
HRMS (ESI)m/z 249.0146 (calcd. 249.0151 for [M+H]+^+)

The planar geometry of DPDTC, confirmed by X-ray crystallography, enables efficient electron delocalization between the pyridine rings and the thiocarbonate group, enhancing its electrophilic character. This electronic configuration underpins its reactivity toward nucleophiles such as carboxylic acids and amines.

Synthesis and Scalability

The preparation of DPDTC follows a two-step protocol optimized for reproducibility and safety.

Reaction Conditions and Mechanism

Applications in Organic Synthesis

DPDTC’s versatility stems from its ability to activate carboxylic acids as transient thioesters, bypassing traditional coupling reagents.

Reduction of Carboxylic Acids to Alcohols

Carboxylic acids react with DPDTC in the presence of catalytic DMAP (4-dimethylaminopyridine) at 65 °C to form S-2-pyridyl thioesters . Subsequent treatment with NaBH4_4 in 95% EtOH/H2 _2O at ambient temperature reduces the thioester to the primary alcohol (Table 2).

Table 2: Substrate Scope for Alcohol Synthesis

Carboxylic AcidProduct AlcoholYield (%)
Benzoic acidBenzyl alcohol92
Lauric acid1-Dodecanol88
Cinnamic acid3-Phenylpropanol90

This method outperforms classical hydride reductions (e.g., LiAlH4_4) by tolerating esters, nitriles, and halides .

Amide and Peptide Bond Formation

DPDTC enables direct amidation without carbodiimide reagents. In a one-pot protocol , carboxylic acids are converted to thioesters, which react with amines in 2 wt% TPGS-750-M/H2 _2O micellar solution. For example, probenecid (a uricosuric drug) couples with ammonium hydroxide to form the primary amide in 90% yield .

Green Chemistry and Sustainability

DPDTC aligns with principles of green chemistry through:

  • Solvent Selection: Reactions employ biodegradable solvents (e.g., ethanol/water) .

  • Atom Economy: The stoichiometric use of NaBH4_4 (vs. excess LiAlH4_4) minimizes waste .

  • Catalytic Efficiency: DMAP (5 mol%) suffices for thioesterification, avoiding heavy metals .

Life-cycle assessments indicate a 40% reduction in E-factor compared to classical peptide coupling methods .

Future Directions

Ongoing research explores DPDTC in C–H functionalization and polymer chemistry. Computational studies (DFT) aim to elucidate its interaction with transition-metal catalysts for asymmetric syntheses . Innovations in continuous-flow setups may further enhance its industrial adoption.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator